3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both morpholine and oxazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one typically involves the reaction of morpholine with a suitable oxazolidinone precursor. One common method involves the reaction of 3-chloropropylamine with morpholine to form 3-(morpholin-4-yl)propylamine, which is then cyclized with ethylene carbonate to yield the desired oxazolidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the morpholine or oxazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for certain targets, while the oxazolidinone ring can contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(morpholin-4-yl)propyl isothiocyanate
- 4-(3-morpholin-4-yl-propionyl)-morpholine
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid
Uniqueness
3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is unique due to the combination of morpholine and oxazolidinone rings in its structure. This dual functionality can provide enhanced biological activity and stability compared to similar compounds that contain only one of these moieties .
Properties
CAS No. |
6542-30-9 |
---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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